2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety fused with a quinazolinone structure, making it a unique molecule with potential applications in various scientific fields. The compound’s structure suggests it may possess significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the quinazolinone moiety. Key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Quinazolinone Formation: The quinazolinone structure is often introduced through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the indole and quinazolinone derivatives under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the indole or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in cancer therapy due to its potential cytotoxic activity.
Biological Studies: It can be used as a probe to study biological pathways involving indole and quinazolinone derivatives.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. The quinazolinone structure may enhance this binding affinity, leading to significant biological effects . The compound may interfere with cellular signaling pathways, inducing apoptosis in cancer cells or modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit biological activity.
Quinazolinone Derivatives: Molecules such as 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one are structurally similar and have been studied for their pharmacological properties.
Uniqueness
What sets 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one apart is the combination of the indole and quinazolinone moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to its individual components .
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(1-benzyl-2-oxo-3H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C27H25N3O3/c31-16-8-15-29-25(28-23-13-6-4-12-21(23)26(29)32)17-22-20-11-5-7-14-24(20)30(27(22)33)18-19-9-2-1-3-10-19/h1-7,9-14,22,31H,8,15-18H2 |
InChI Key |
YXIFIVNPUXODPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)CC4=NC5=CC=CC=C5C(=O)N4CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.